molecular formula C17H20N2O2S B6298329 Benzyl 2-(t-butylthio)pyridin-4-ylcarbamate;  95% CAS No. 2301856-14-2

Benzyl 2-(t-butylthio)pyridin-4-ylcarbamate; 95%

Cat. No. B6298329
CAS RN: 2301856-14-2
M. Wt: 316.4 g/mol
InChI Key: PPTKWVSHPOKUEC-UHFFFAOYSA-N
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Description

Benzyl 2-(t-butylthio)pyridin-4-ylcarbamate (also known as BTPC) is an organic compound with the molecular formula C11H17NOS. It is a white, crystalline solid with a melting point of 125-126°C. BTPC has a variety of applications in the scientific research field due to its unique properties. It is used as a reagent in organic synthesis, as well as a stabilizer and catalyst in various reactions. It also has potential applications in biochemistry and physiology.

Mechanism of Action

BTPC is believed to act as a catalyst in various reactions. It is thought to act by forming a complex with the reactants, which facilitates the reaction. The exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects
BTPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit certain enzymes, including cytochrome P450 and acetylcholinesterase. It has also been shown to inhibit the growth of certain bacteria and fungi, and to have an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

BTPC has several advantages for use in laboratory experiments. It is a stable compound, and is relatively easy to synthesize. It is also relatively non-toxic and has a low vapor pressure. However, it is also a relatively expensive compound, and its solubility in water is low.

Future Directions

There are a variety of potential future directions for BTPC research. These include further studies of its mechanism of action, development of new synthetic methods for its synthesis, and further studies of its biochemical and physiological effects. Additionally, research into the use of BTPC as a drug or drug delivery system is an area of interest. Finally, further research into its use as a catalyst or stabilizer in various reactions is also a potential area of exploration.

Synthesis Methods

BTPC can be synthesized by the reaction of benzyl bromide and t-butyl thiopyridin-4-ylcarbamate. The reaction is carried out in a solvent such as toluene or xylene. The reaction is highly exothermic, and the reaction time is typically around one hour. The product is purified by recrystallization from a suitable solvent such as ethanol.

Scientific Research Applications

BTPC is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a stabilizer and catalyst in various reactions, and as a substrate for enzymes. It is also used in the development of drugs, as a ligand for metal ions, and as a model compound for studying the structure and properties of other organic compounds.

properties

IUPAC Name

benzyl N-(2-tert-butylsulfanylpyridin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-17(2,3)22-15-11-14(9-10-18-15)19-16(20)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTKWVSHPOKUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=NC=CC(=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(t-butylthio)pyridin-4-ylcarbamate

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